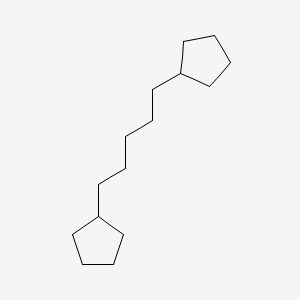
2,4,6-Tris(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(methylsulfanyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with three methylsulfanyl groups at positions 2, 4, and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(methylsulfanyl)pyrimidine typically involves the reaction of pyrimidine derivatives with methylsulfanyl reagents. One common method is the copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles, which provides 2,4,6-trisubstituted pyrimidines in good yields . The reaction conditions are generally mild and tolerant of various functional groups, making this method suitable for large-scale synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tris(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Tris(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(methylsulfanyl)pyrimidine is largely dependent on its interaction with biological targets. For instance, its anti-inflammatory effects are associated with the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . The compound may also interact with other molecular targets, such as enzymes involved in oxidative stress pathways.
Comparación Con Compuestos Similares
2,4,6-Triaminopyrimidine: Known for its biological importance and use as a dihydrofolate reductase (DHFR) inhibitor.
2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine: Noted for its strong DNA binding affinity and potential anti-pneumocystic activity.
Uniqueness: 2,4,6-Tris(methylsulfanyl)pyrimidine is unique due to the presence of three methylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5003-08-7 |
|---|---|
Fórmula molecular |
C7H10N2S3 |
Peso molecular |
218.4 g/mol |
Nombre IUPAC |
2,4,6-tris(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C7H10N2S3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 |
Clave InChI |
YZDQXWUZCHOKFG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=NC(=N1)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



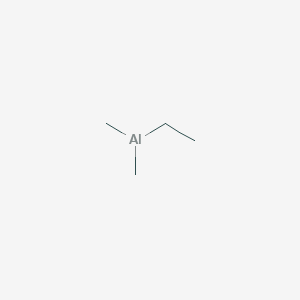

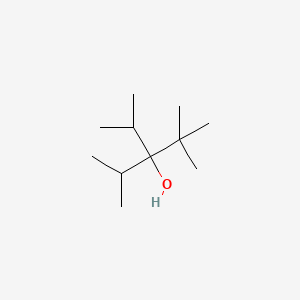
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
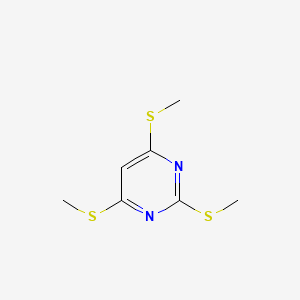
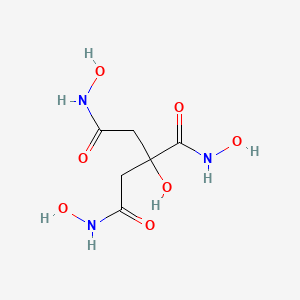
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
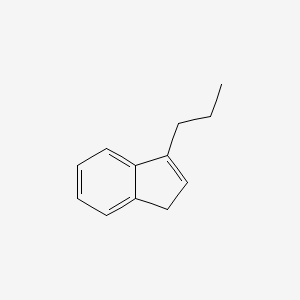
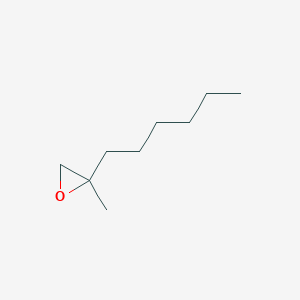

![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
